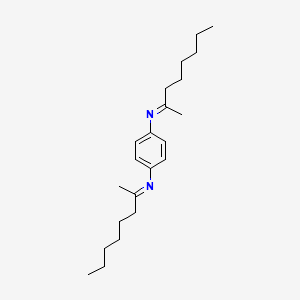![molecular formula C46H88N2O2 B13769636 (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)
(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide is a chemical compound known for its unique properties and applications. It is a solid substance commonly used in various industrial applications, including the production of printing inks and paper coatings. This compound is derived from erucic acid and ammonia through a catalytic process.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide involves the reaction of erucic acid with ammonia in the presence of a catalyst. The process includes the following steps:
Amidation: Erucic acid reacts with ammonia to form the amide.
Dehydration: The reaction mixture is then dehydrated to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The process involves:
Catalytic Reaction: Using a suitable catalyst to facilitate the reaction between erucic acid and ammonia.
Purification: The product is purified through crystallization or other separation techniques to achieve the desired purity.
化学反应分析
Types of Reactions: (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of printing inks, paper coatings, and as a slip agent in plastics.
作用机制
The mechanism of action of (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Erucamide: A similar compound derived from erucic acid, used as a slip agent and anti-blocking agent in plastics.
Oleamide: Another amide compound with similar properties, used in various industrial applications.
Stearamide: A fatty acid amide used as a lubricant and anti-blocking agent.
Uniqueness: (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide is unique due to its specific structure and properties, which make it suitable for specialized applications in printing inks, paper coatings, and as a slip agent. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from other similar compounds.
属性
分子式 |
C46H88N2O2 |
|---|---|
分子量 |
701.2 g/mol |
IUPAC 名称 |
(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide |
InChI |
InChI=1S/C46H88N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-45(49)47-43-44-48-46(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-44H2,1-2H3,(H,47,49)(H,48,50)/b19-17-,20-18- |
InChI 键 |
GUIUQQGIPBCPJX-CLFAGFIQSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCC=CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


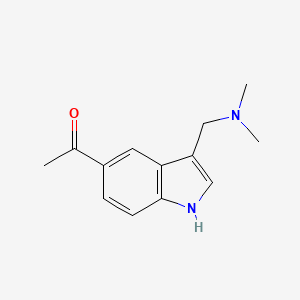
![Chromium(3+);[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B13769563.png)
![Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt](/img/structure/B13769564.png)

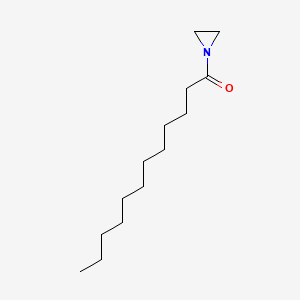
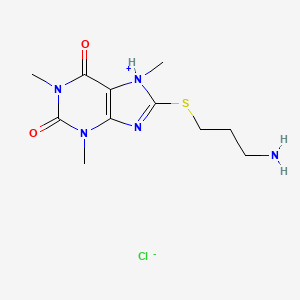
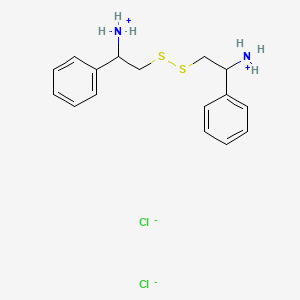
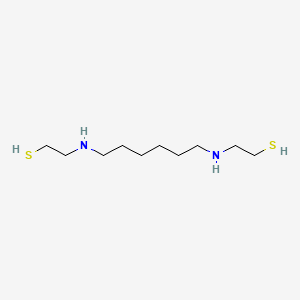
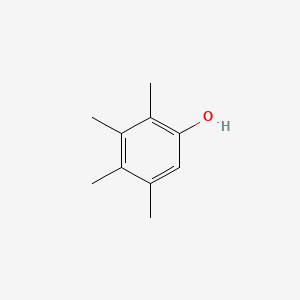
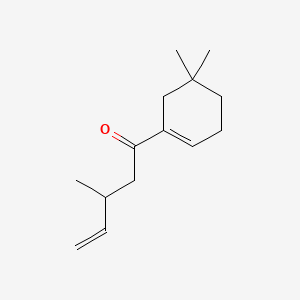
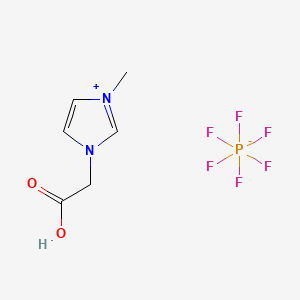
![N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine](/img/structure/B13769628.png)
